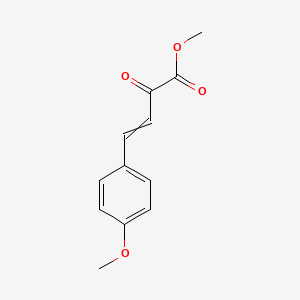

methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

CAS No.:

Cat. No.: VC15952427

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O4 |

|---|---|

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate |

| Standard InChI | InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3 |

| Standard InChI Key | PYDDGUYDXOJSJA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (IUPAC name: methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate) belongs to the class of α,β-unsaturated γ-ketoesters. Its molecular structure features:

-

A 2-oxobut-3-enoate backbone with a conjugated double bond (C3–C4) and a ketone at C2.

-

A 4-methoxyphenyl group at C4, introducing steric bulk and electronic modulation via the para-methoxy substituent.

-

A methyl ester at C1, enhancing volatility and influencing solubility .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Melting Point | 86–87°C (observed for analogs) |

| Boiling Point | Not reported |

| Density | ~1.2 g/cm³ (estimated) |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethyl acetate) |

The electron-donating methoxy group elevates the electron density of the phenyl ring, enhancing resonance stabilization of the α,β-unsaturated system. This electronic profile facilitates interactions with electrophilic reagents and influences regioselectivity in cycloaddition reactions .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a Knoevenagel condensation between pyruvic acid and 4-methoxybenzaldehyde (p-anisaldehyde), followed by esterification:

Step 1: Knoevenagel Condensation

Pyruvic acid reacts with p-anisaldehyde in methanol under basic conditions (KOH) to form the potassium salt of (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid. This step achieves a 72% yield and proceeds via deprotonation of the aldehyde, enolate formation, and dehydration .

Step 2: Esterification

The potassium salt is treated with acetyl chloride in methanol to yield the methyl ester. This step affords a 36% yield after purification by column chromatography .

Reaction Conditions:

-

Temperature: Room temperature (condensation); reflux (esterification).

-

Catalysts: KOH (condensation); acetyl chloride (esterification).

-

Solvents: Methanol.

Spectral Characterization

1H NMR (400 MHz, CDCl₃):

-

δ 3.87 (s, 3H, OCH₃),

-

δ 7.06 (d, J = 8.8 Hz, 2H, ArH),

-

δ 7.25 (d, J = 16.1 Hz, 1H, CH=CH),

-

δ 7.58 (d, J = 8.8 Hz, 2H, ArH),

The trans (E) configuration of the double bond is confirmed by the coupling constant (J = 16.1 Hz) between the olefinic protons.

Chemical Reactivity and Applications

NHC-Catalyzed Redox [4+2]-Hetero-Diels-Alder Reactions

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate participates in NHC-catalyzed reactions with α-aroyloxyaldehydes to form syn-dihydropyranones with >99% enantiomeric excess (er). The methoxy group’s electron-donating nature enhances the electrophilicity of the α,β-unsaturated system, favoring nucleophilic attack and cyclization .

Mechanistic Highlights:

-

NHC Activation: The carbene catalyst generates a Breslow intermediate via umpolung of the aldehyde.

-

Conjugate Addition: The enolate attacks the γ-ketoester’s β-position, forming a covalent adduct.

-

Cyclization and Oxidation: Intramolecular lactonization and rearomatization yield the dihydropyranone .

Comparative Reactivity with Structural Analogs

The 4-methoxyphenyl substituent distinguishes this compound from analogs like methyl 4-(4-methylphenyl)-2-oxobut-3-enoate :

The methoxy group’s resonance donation increases solubility in polar solvents and stabilizes transition states in asymmetric catalysis .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s ability to generate enantiopure dihydropyranones makes it valuable in synthesizing:

Materials Science

Its α,β-unsaturated system enables polymer functionalization via Michael addition, enhancing thermal stability in epoxy resins .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume